6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a compound with the CAS Number 941869-85-8 . It has a molecular weight of 298.21 .
Synthesis Analysis
The synthesis of 2-amino and 2-mercapto substituted benzothiazoles, which are biologically active and industrially demanded compounds, has been a focus of modern trends in chemistry . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular formula of this compound is C11H12BrN3S . The InChI code is 1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 . The compound has a topological polar surface area of 56.4 Ų .Physical and Chemical Properties Analysis
The compound has a molecular weight of 298.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 296.99353 g/mol . The compound has a complexity of 247 .Scientific Research Applications
Hoechst 33258 Analogs in DNA Binding and Staining
Compounds structurally related to Hoechst 33258, a bis-benzimidazole dye, show strong binding to the minor groove of double-stranded B-DNA, especially at AT-rich sequences. These analogs, including derivatives of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, are utilized in plant cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome examination. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, suggesting their role in rational drug design and molecular studies related to DNA sequence recognition and binding (Issar & Kakkar, 2013).
Therapeutic Potential in Tuberculosis Treatment
Macozinone (PBTZ169) - A Promising TB Drug
Macozinone, a piperazine-benzothiazinone derivative, is in Phase 1/2 clinical studies for tuberculosis (TB) treatment. It targets decaprenylphospohoryl ribose oxidase DprE1, essential in the cell wall arabinan polymer synthesis in Mycobacterium tuberculosis. Early clinical studies indicate optimism for its development into more efficient TB drug regimens (Makarov & Mikušová, 2020).
Pharmacological Significance and Structural Activity Relationship
Benzothiazole in Medicinal Chemistry
The benzothiazole nucleus, present in this compound, is recognized for its broad biological activities. Benzothiazole derivatives are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The significance, synthesis methods, and pharmacological activities of benzothiazole derivatives underline their importance in medicinal chemistry (Bhat & Belagali, 2020).
Applications in Antitumor and Anticancer Therapies
Anticancer Properties and Structural Modifications
Benzothiazole structures, like those found in this compound, have been a cornerstone in the development of new antitumor agents, particularly 2-arylbenzothiazoles. These derivatives have shown promising results in vitro and in vivo for antitumor activity and are being explored further for their therapeutic applications, pharmacokinetics, and mechanisms in cancer chemotherapy (Ahmed et al., 2012).
Future Directions
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
Mechanism of Action
Target of Action
It is known that similar compounds, which are derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists . These compounds are used as antipsychotic drug substances .
Mode of Action
It is known that similar compounds interact with their targets, such as dopamine and serotonin receptors, and result in their antagonism . This interaction leads to changes in neurotransmitter levels, which can have various effects on the body.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may affect the dopaminergic and serotonergic pathways in the body . The downstream effects of these interactions could include changes in mood, cognition, and other neurological functions.
Pharmacokinetics
It is known that similar compounds are evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have been found to have antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a dopamine and serotonin antagonist, which makes it useful in the treatment of certain psychiatric disorders . Additionally, this compound exhibits antimicrobial activity by interacting with bacterial enzymes and proteins, thereby inhibiting their growth . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter neurotransmitter release and receptor activity, impacting cell signaling pathways related to mood and cognition . In microbial cells, it disrupts metabolic processes essential for cell survival, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to either inhibition or activation. For instance, as a dopamine and serotonin antagonist, it binds to these receptors, preventing the usual neurotransmitter binding and subsequent signaling . This results in altered neurotransmitter levels and changes in gene expression related to mood regulation. Additionally, its antimicrobial action involves binding to bacterial enzymes, inhibiting their function and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial and antipsychotic effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial activity and modulation of neurotransmitter levels . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, in neuronal cells, the compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its antipsychotic effects . In microbial cells, it can penetrate the cell membrane and reach intracellular targets, leading to antimicrobial activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, in neuronal cells, it may localize to synaptic vesicles or receptor sites, where it modulates neurotransmitter release and receptor activity . In microbial cells, it may localize to the cytoplasm or cell membrane, where it interacts with essential enzymes and proteins .
Properties
IUPAC Name |
6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJQQRXIZWXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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